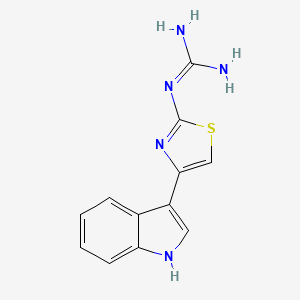
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine typically involves the cyclization and condensation of haloketones with thioamide . One common method includes the reaction of α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Another approach involves mixing benzothiazole with ethyl bromocyanoacetate, followed by the addition of indole and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反応の分析
Types of Reactions
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学的研究の応用
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors . This compound may also interfere with cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
2-(4-(1H-indol-3-yl)thiazol-2-yl)guanidine is unique due to its combination of an indole and thiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H11N5S |
|---|---|
分子量 |
257.32 g/mol |
IUPAC名 |
2-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C12H11N5S/c13-11(14)17-12-16-10(6-18-12)8-5-15-9-4-2-1-3-7(8)9/h1-6,15H,(H4,13,14,16,17) |
InChIキー |
KIINCJUBHNNLMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
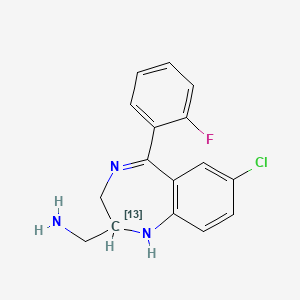
![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
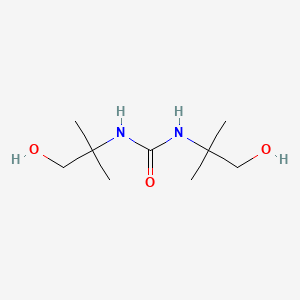
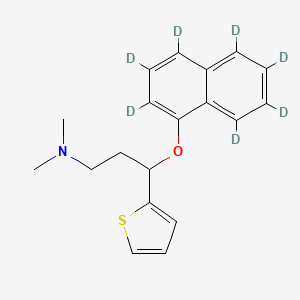
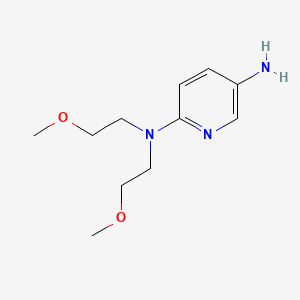
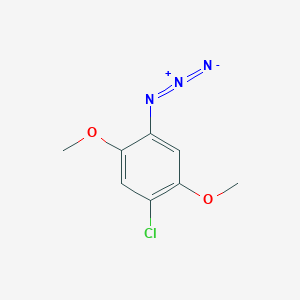
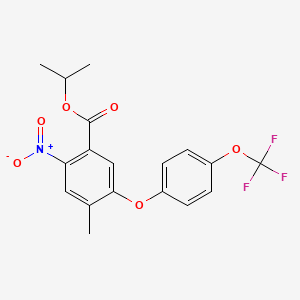
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
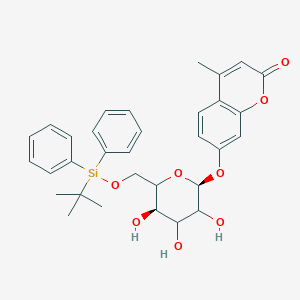
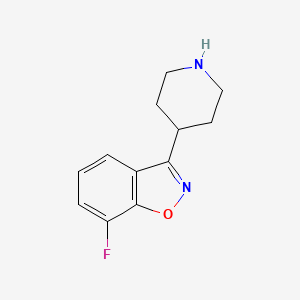

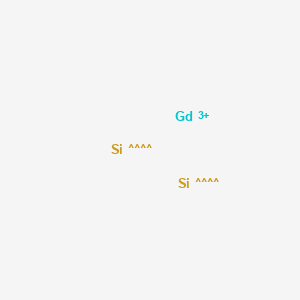
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
